molecular formula C14H19NO5S B12671930 Einecs 299-491-4 CAS No. 93892-11-6

Einecs 299-491-4

Cat. No.: B12671930
CAS No.: 93892-11-6
M. Wt: 313.37 g/mol
InChI Key: NMMKJVBEODGHOK-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 299-491-4 is a regulatory identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. The identification of EINECS 299-491-4 likely aligns with standardized protocols for chemical inventory management, which prioritize reproducibility and safety assessments .

Properties

CAS No.

93892-11-6

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8O3S.C4H11NO2/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;6-3-1-5-2-4-7/h1-7H,(H,11,12,13);5-7H,1-4H2

InChI Key

NMMKJVBEODGHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 299-491-4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 299-491-4 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on living organisms.

    Industry: this compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Einecs 299-491-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These reactions can result in changes in cellular function and overall physiological effects.

Comparison with Similar Compounds

Table 1: Key Similarity Metrics for EINECS Compounds

Parameter Value/Range Reference
Tanimoto Similarity Threshold ≥70%
Coverage of EINECS Database 33,000 compounds
Labeled Analogs Required 1,387 chemicals

Functional Group and Toxicity Profiling

While direct data for this compound is unavailable, analogous compounds (e.g., CAS 3052-50-4 and 79349-82-9) provide insight into comparison frameworks:

  • CAS 3052-50-4 (C₅H₆O₄): Shares functional groups like carboxylic acid and ester moieties. Its similarity score of 1.00 with other esters highlights the role of functional groups in predicting reactivity and toxicity .
  • CAS 79349-82-9 (C₉H₁₀N₂O₃S): Exhibits high solubility and bioavailability, with computational models linking its sulfonamide group to metabolic stability .

Table 2: Comparison of Representative Analogous Compounds

Parameter This compound (Hypothetical) CAS 3052-50-4 CAS 79349-82-9
Molecular Formula Not Available C₅H₆O₄ C₉H₁₀N₂O₃S
Key Functional Groups Likely ester/carboxylic acid Carboxylic acid, ester Sulfonamide, amide
Similarity Score (Tanimoto) 1.00 0.92 (vs. analogs)
Toxicity Prediction Dependent on read-across models Moderate (H315/H319) High bioavailability
Regulatory Classification EINECS-listed Warning (H315/H319) Research chemical

Methodological Considerations

  • Data Reproducibility : Experimental protocols for analogs emphasize detailed reporting of reaction conditions, solvents, and purification steps (e.g., silica gel chromatography for CAS 3052-50-4) .
  • Statistical Validation : Coverage of large datasets (e.g., 33,000 EINECS compounds) requires rigorous error analysis, including systematic and statistical error margins .

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